molecular formula C17H13ClN6OS B12388587 Tubulin inhibitor 38

Tubulin inhibitor 38

Cat. No.: B12388587
M. Wt: 384.8 g/mol
InChI Key: LUUAGJWDLJTUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin Inhibitor 38 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 38 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 38 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Tubulin Inhibitor 38 has a wide range of scientific research applications:

Mechanism of Action

Tubulin Inhibitor 38 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets involved include the α- and β-tubulin subunits, and the pathways affected include those regulating cell division and apoptosis .

Comparison with Similar Compounds

    Colchicine: Binds to the same site on tubulin and disrupts microtubule formation.

    Vinblastine: Promotes depolymerization of microtubules by binding to a different site on tubulin.

    Paclitaxel: Stabilizes microtubules and prevents their depolymerization.

Uniqueness: Tubulin Inhibitor 38 is unique due to its specific binding affinity and the structural modifications that enhance its potency and reduce toxicity compared to other tubulin inhibitors. Its ability to overcome resistance mechanisms seen with other tubulin-targeting agents makes it a promising candidate for further development .

Properties

Molecular Formula

C17H13ClN6OS

Molecular Weight

384.8 g/mol

IUPAC Name

5-[5-(2-chloro-6-methylsulfanylpyridin-4-yl)tetrazol-1-yl]-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C17H13ClN6OS/c1-23-8-11(9-25)13-7-12(3-4-14(13)23)24-17(20-21-22-24)10-5-15(18)19-16(6-10)26-2/h3-9H,1-2H3

InChI Key

LUUAGJWDLJTUPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)SC)C=O

Origin of Product

United States

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